![molecular formula C13H9ClFN3 B14041533 6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14041533.png)
6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and fluorine atoms in the phenyl ring enhances the compound’s reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the 3-chloro-5-fluorophenyl group: This step involves the nucleophilic substitution reaction where the benzimidazole core reacts with 3-chloro-5-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The chlorine and fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives of the benzimidazole core.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(3-chlorophenyl)-1H-benzo[d]imidazol-2-amine
- 6-(3-fluorophenyl)-1H-benzo[d]imidazol-2-amine
- 6-(3-bromophenyl)-1H-benzo[d]imidazol-2-amine
Uniqueness
The unique combination of chlorine and fluorine atoms in the phenyl ring of 6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine distinguishes it from other similar compounds. This combination enhances its reactivity and potential for various applications, making it a valuable compound in medicinal chemistry and other fields.
Propiedades
Fórmula molecular |
C13H9ClFN3 |
|---|---|
Peso molecular |
261.68 g/mol |
Nombre IUPAC |
6-(3-chloro-5-fluorophenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C13H9ClFN3/c14-9-3-8(4-10(15)6-9)7-1-2-11-12(5-7)18-13(16)17-11/h1-6H,(H3,16,17,18) |
Clave InChI |
QGTNJLXYHUDKHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C3=CC(=CC(=C3)Cl)F)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate](/img/structure/B14041453.png)
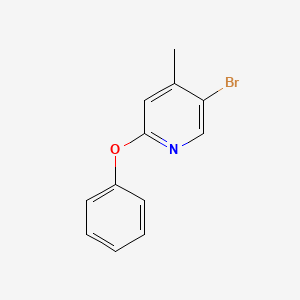

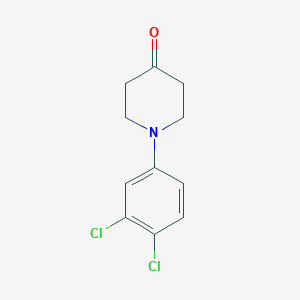





![((2R,3S,4S)-4-Acetoxy-3-fluoro-5-(4-oxo-4,5-dihydro-1H-imidazo[4,5-C]pyridin-1-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14041504.png)
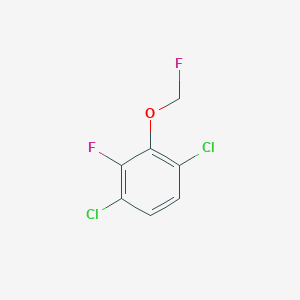
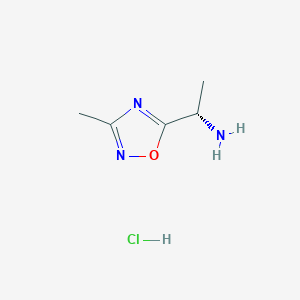
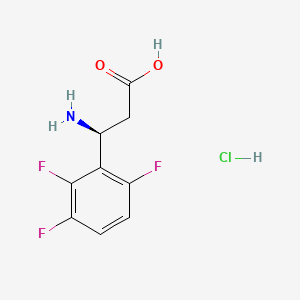
![Methyl 8-ethyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14041545.png)
